Tylosin

Description

This compound is a bacteriostatic macrolide antibiotic and feed additive used in veterinary medicine. It has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms. This compound is produced as a fermentation product of Streptomyces fradiae.

This compound has been reported in Bos taurus, Streptomyces fradiae, and Streptomyces venezuelae with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II.

Macrolide antibiotic obtained from cultures of Streptomyces fradiae. The drug is effective against many microorganisms in animals but not in humans.

See also: Erythromycin (related); Sirolimus (related); Fidaxomicin (related) ... View More ...

Propriétés

IUPAC Name |

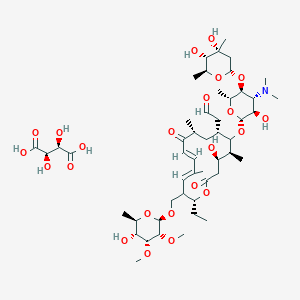

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPYTXDJUQJLPQ-VMXQISHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H77NO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11032-12-5 (hydrochloride) |

Source

|

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043996 |

Source

|

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

916.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] |

Source

|

| Record name | Tylosin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. |

Source

|

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water | |

CAS No. |

1401-69-0, 1405-54-5 |

Source

|

| Record name | Tylosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tylosin tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tylosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYLOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEF4JXN031 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128-132 °C |

Source

|

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Degradation of Tylosin in Aqueous Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tylosin, a macrolide antibiotic widely used in veterinary medicine, can enter aquatic environments, where it undergoes degradation into various products. Understanding the fate and transformation of this compound is critical for environmental risk assessment and the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the degradation products of this compound in aqueous environments, focusing on the core pathways of hydrolysis and photolysis. It includes a compilation of quantitative data, detailed experimental protocols for analysis, and visualizations of the degradation pathways and analytical workflows. The primary degradation products identified include this compound B (desmycosin), this compound C, this compound D (relomycin), isothis compound A alcohol, isothis compound A aldol, 5-O-mycaminosyltylonolide, dihydrodesmycosin, and this compound A-Aldol. The degradation kinetics are influenced by factors such as pH, light exposure, and temperature. Abiotic processes, particularly photolysis and hydrolysis, are the major drivers of this compound degradation in water, while biotic degradation appears to be less significant under many environmental conditions.

This compound Degradation Pathways

This compound A is the major component of the this compound mixture and is the primary focus of degradation studies. In aqueous environments, it primarily degrades through two abiotic pathways: hydrolysis and photolysis.

Hydrolysis

Under acidic conditions, this compound A hydrolyzes to form this compound B (desmycosin) through the cleavage of the mycarose sugar. In neutral to alkaline conditions, an aldol addition reaction can occur, forming this compound A aldol. Further hydrolysis can lead to the formation of 5-O-mycaminosyltylonolide through the removal of the mycinose sugar.[1][2]

Photolysis

Exposure to light, particularly UV radiation, leads to the formation of photoreaction isomers of this compound A, namely isothis compound A alcohol (E,Z) and isothis compound A aldol (E,Z).[3] The presence of photosensitizers, such as humic acids, can accelerate the photodegradation process.[4]

The following diagram illustrates the major degradation pathways of this compound A in an aqueous environment.

Quantitative Data on this compound Degradation

The degradation of this compound and the formation of its degradation products have been quantified under various experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Half-life of this compound A in Aqueous Environments

| Condition | Matrix | Half-life (t½) | Reference |

| In the light | Water | 200 days | [5] |

| In the dark | Water | > 6 months (6% loss) | |

| Anaerobic incubation | Swine manure slurry | 30 - 130 hours (90% disappearance) | |

| Aerated incubation | Swine manure slurry | 12 - 26 hours (90% disappearance) | |

| Composting | Manure | 7.60 days | |

| Stockpiling | Manure | 23.5 days |

Table 2: Degradation Kinetics of this compound Tartrate under Photolysis

| Condition | Rate Constant (k) |

| Direct photolysis | (9.4 ± 1.8) × 10⁻⁵ s⁻¹ |

| + 0.4 M Hydrogen Peroxide | (2.18 ± 0.01) × 10⁻⁴ s⁻¹ |

| Photo-Fenton process | (2.96 ± 0.02) × 10⁻⁴ s⁻¹ |

| + 15 mg/L Humic Acid | (1.31 ± 0.05) × 10⁻³ s⁻¹ |

Table 3: Formation of this compound Degradation Products

| Degradation Product | Condition | Observation | Reference |

| This compound B (Desmycosin) | Acidic medium | Conversion from this compound A | |

| This compound A aldol | Neutral and alkaline medium | Formation from this compound A | |

| Isothis compound A alcohol & Isothis compound A aldol | Exposure to light in water | Formation observed | |

| 5-O-mycaminosyltylonolide & Lactenocin | Heating at 100°C in water | Tentatively identified | |

| Dihydrodesmycosin | Anaerobic and aerobic swine manure lagoons | Detected |

Experimental Protocols

This section provides a detailed methodology for conducting a this compound degradation study in an aqueous environment, from sample preparation to analysis by LC-MS/MS.

Experimental Workflow

The following diagram outlines the general workflow for a this compound degradation study.

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract, clean up, and pre-concentrate this compound and its degradation products from aqueous samples.

Materials:

-

Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges

-

SPE vacuum manifold

-

Methanol (HPLC grade)

-

Ultrapure water

-

Sample collection vials

Protocol:

-

Cartridge Conditioning: Precondition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

-

Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

-

Elution: Elute the analytes from the cartridge with 5-10 mL of methanol or an appropriate solvent mixture (e.g., acetonitrile:water 1:1 v/v) into a clean collection vial.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters (example):

-

Column: Kinetex EVO C18 (150 x 4.6 mm, 2.6 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 20 µL

-

Column Temperature: 30 - 40 °C

MS/MS Parameters (example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound and each of its expected degradation products must be determined and optimized. For this compound A, a common precursor ion is m/z 916.5.

-

Collision Energy and other source parameters: These need to be optimized for each specific compound and instrument.

Conclusion

The degradation of this compound in aqueous environments is a complex process involving multiple pathways and resulting in a variety of degradation products. This guide has provided a consolidated overview of the current scientific understanding of these processes. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of environmental science and drug development. Further research is warranted to fully elucidate the complete degradation pathways, quantify all major degradation products under a wider range of environmental conditions, and assess the potential biological activity and environmental impact of these transformation products.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of the stability of this compound A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of this compound tartrate by advanced oxidation processes | Semantic Scholar [semanticscholar.org]

- 5. Aerobic degradation and photolysis of this compound in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Tylosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic used extensively in veterinary medicine.[1][2] It is a product of the fermentation of Streptomyces fradiae.[2][3] Characterized by a broad spectrum of activity against Gram-positive bacteria and a limited range against Gram-negative organisms, this compound is a critical tool in treating various bacterial infections in livestock and companion animals.[1] This technical guide provides an in-depth overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics: In Vitro Profile

The in vitro pharmacokinetic properties of a drug are foundational to understanding its potential efficacy. For this compound, key in vitro parameters include its protein binding and solubility.

| Parameter | Value | Species/Matrix | Reference |

| Plasma Protein Binding | 19.3% | Ovine (Najdi ewes) | |

| Milk Protein Binding | 30.2% | Ovine (Najdi ewes) | |

| Plasma Protein Binding | 13% | Turkey (Broiler) | |

| Solubility | Slightly soluble in water | - |

Pharmacodynamics: In Vitro Efficacy and Activity

The pharmacodynamics of this compound describe its effect on microorganisms. Key parameters such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Mutant Prevention Concentration (MPC), and Post-Antibiotic Effect (PAE) are crucial for determining its potency and predicting clinical success.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain. This action halts bacterial growth and replication.

A visual representation of this compound's mechanism of action is provided below.

Antibacterial Spectrum

This compound is effective against a wide array of Gram-positive bacteria, including Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix. Its activity against Gram-negative bacteria is more limited, though it has shown efficacy against organisms such as Campylobacter coli. This compound is also highly active against Mycoplasma species.

Quantitative Pharmacodynamic Parameters

The following table summarizes key in vitro pharmacodynamic values of this compound against various pathogens.

| Pathogen | Parameter | Value (µg/mL) | Reference |

| Mycoplasma bovis | MIC | 0.06 - 4 | |

| Staphylococcus aureus | MIC | 0.5 - >128 | |

| Mycoplasma hyopneumoniae | MIC | 0.015 - 0.3 | |

| Streptococcus pneumoniae | MIC | 0.125 - 64 | |

| Staphylococcus delphini | MIC | 0.25 | |

| Streptococcus suis CVCC606 | MIC | 0.25 | |

| Streptococcus suis CVCC606 | MBC | 1 | |

| Streptococcus suis CVCC606 | MPC | 1 | |

| Mycoplasma gallisepticum M17 | MIC | 2 | |

| Mycoplasma gallisepticum M17 | MBC | 4 | |

| Mycoplasma gallisepticum M17 | MPC | 5.12 | |

| Mycoplasma anatis strain 1340 | MIC | 1 |

Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. For this compound, the duration of the PAE increases with rising concentrations.

| Pathogen | Concentration | PAE Duration (hours) | Reference |

| Mycoplasma gallisepticum M17 | 1h incubation | 1.55 - 2.32 | |

| Mycoplasma gallisepticum M17 | 2h incubation | 4.24 - 4.92 | |

| Pasteurella multocida & Actinobacillus pleuropneumoniae | 8 x MIC | Up to 8 |

Time-Kill Curve Analysis

Time-kill assays demonstrate the rate of bacterial killing over time at various antibiotic concentrations. For this compound, these studies often show a time-dependent killing activity with a weak concentration-dependent effect. Against Staphylococcus delphini, a three-log reduction in bacterial concentration was observed at 8 to 24 hours post-inoculation at concentrations of 4 and 8 times the MIC.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of in vitro pharmacokinetic and pharmacodynamic parameters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include positive (broth and bacteria, no drug) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mutant Prevention Concentration (MPC) Determination

The MPC is the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population (>10^10 CFU).

Protocol:

-

Prepare a high-density bacterial culture, typically containing >10^10 CFU/mL.

-

Prepare a series of agar plates containing increasing concentrations of this compound.

-

Spread a large inoculum (>10^10 CFU) of the bacterial culture onto each agar plate.

-

Incubate the plates at 37°C for 48-72 hours, or until colonies are visible on control plates (no antibiotic).

-

The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.

Resistance Mechanisms

Bacterial resistance to this compound can occur through several mechanisms:

-

Target Site Modification: This is the most common mechanism and involves the methylation of the 23S rRNA at specific nucleotides (G748 and A2058), which reduces the binding affinity of this compound to the ribosome. This is often mediated by erm genes.

-

Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.

Impact on Bacterial Signaling Pathways

Recent research has shown that sub-inhibitory concentrations of this compound can influence bacterial signaling pathways. In Streptococcus suis, sub-MIC levels of this compound have been shown to significantly decrease the expression of genes involved in the cysteine metabolism pathway, such as cysM, cysE, metI, metE, metK, and mtnN. This downregulation leads to the inhibition of biofilm formation, a key virulence factor for many pathogenic bacteria.

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of this compound highlights its continued importance in veterinary medicine. A thorough understanding of its mechanism of action, spectrum of activity, and the parameters that govern its efficacy is essential for its prudent use and for the development of new antimicrobial strategies. The ability of sub-inhibitory concentrations of this compound to modulate bacterial signaling pathways and virulence factors such as biofilm formation opens new avenues for research into its therapeutic applications. This guide provides a comprehensive foundation for researchers and drug development professionals working with this critical macrolide antibiotic.

References

An In-depth Technical Guide to the Biological Activity of Tylosin and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tylosin, a macrolide antibiotic produced by Streptomyces fradiae, has long been a cornerstone in veterinary medicine for treating a variety of bacterial infections.[1][2] Its broad spectrum of activity, particularly against Gram-positive bacteria and Mycoplasma species, has made it an effective therapeutic agent.[1][3] This technical guide provides a comprehensive overview of the biological activity of this compound and its derivatives, delving into its mechanism of action, antimicrobial spectrum, resistance mechanisms, and the structure-activity relationships of its synthetic and semi-synthetic analogs. The guide also presents detailed experimental protocols for the evaluation of these compounds and summarizes key quantitative data to facilitate comparative analysis.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] This is achieved through its binding to the 50S subunit of the bacterial ribosome. The binding site is located within the peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome.

By binding to this site, this compound interferes with two key processes:

-

Peptide Bond Formation: The disaccharide extension at the C5 position of this compound's macrolactone ring can reach into the peptidyl transferase center (PTC) of the ribosome, directly interfering with the formation of peptide bonds.

-

Nascent Peptide Chain Elongation: this compound physically obstructs the passage of the growing polypeptide chain through the exit tunnel, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

This dual mechanism of action effectively halts protein production, thereby inhibiting bacterial growth and replication.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

References

- 1. Synthesis and evaluation of this compound-related macrolides modified at the aldehyde function: a new series of orally effective antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationship among polyhydro derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Determining Tylosin's Potency: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Testing

For Immediate Release

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the veterinary field.

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Tylosin, a macrolide antibiotic widely used in veterinary medicine. Accurate MIC determination is crucial for monitoring emerging resistance, guiding therapeutic decisions, and in the research and development of new antimicrobial agents. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliable and reproducible results.

Introduction to this compound MIC Testing

This compound is a bacteriostatic antibiotic effective primarily against Gram-positive bacteria and Mycoplasma species. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. This value is a critical measure of an antibiotic's in vitro activity. Two primary methods are employed for MIC determination: Broth Microdilution and Agar Dilution. Both methods are detailed herein.

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the antibiotic stock solution is fundamental to the precision of the MIC assay. The potency of the this compound powder, provided by the manufacturer, must be accounted for.

Materials:

-

This compound tartrate powder (with known potency in µg/mg)

-

Sterile distilled water or other appropriate solvent (this compound tartrate is soluble in water)

-

Sterile conical tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the weight of this compound powder needed. Use the following formula to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL):

Weight (mg) = (Desired Concentration (µg/mL) x Desired Volume (mL)) / Potency (µg/mg)

Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 900 µg/mg:

Weight (mg) = (1280 µg/mL x 10 mL) / 900 µg/mg = 14.22 mg

-

Weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolve the powder in the desired volume of sterile distilled water in a sterile conical tube.

-

Vortex thoroughly to ensure complete dissolution.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared from a sterile powder under aseptic conditions.

-

Store the stock solution in aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This is a widely used method for determining MICs and is amenable to high-throughput screening.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Multichannel pipette

-

Sterile reservoirs

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare the bacterial inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare this compound dilutions in the microtiter plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the appropriate starting concentration of this compound (e.g., a 2X concentration of the highest desired test concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

-

Inoculate the microtiter plate: Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will result in a final volume of 110 µL and the desired final bacterial concentration.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Read the results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Agar Dilution Method

This method is considered a reference method and is useful for testing multiple isolates simultaneously.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Water bath (45-50°C)

-

Inoculum replicating device (optional)

Procedure:

-

Prepare antibiotic-containing agar plates: a. Prepare a series of two-fold dilutions of the this compound stock solution in sterile distilled water. b. Melt MHA and cool it to 45-50°C in a water bath. c. Add 1 part of each this compound dilution to 9 parts of molten MHA to create plates with the desired final antibiotic concentrations. Mix gently but thoroughly to avoid bubbles. d. Pour the agar into sterile petri dishes and allow them to solidify. e. Prepare a growth control plate containing no antibiotic.

-

Prepare the bacterial inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculate the plates: Spot 1-10 µL of the diluted bacterial suspension onto the surface of each agar plate, including the growth control plate. An inoculum replicating device can be used to spot multiple isolates simultaneously.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Read the results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterial isolate.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing. This is achieved by testing reference strains with known MIC values in parallel with the clinical isolates.

| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.5 - 2[1] |

| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.5 - 2[1] |

Data Presentation and Interpretation

The results of the MIC testing should be recorded and interpreted according to established guidelines. However, it is important to note that official CLSI or EUCAST clinical breakpoints for this compound are not available for many veterinary pathogens. In such cases, the MIC values, particularly the MIC₅₀ and MIC₉₀ (the MICs required to inhibit 50% and 90% of isolates, respectively), provide valuable epidemiological information on the susceptibility of a bacterial population.

This compound MIC Data for Key Veterinary Pathogens (Epidemiological Data)

| Pathogen | Host | Disease | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pasteurella multocida | Swine | Respiratory Disease | 16 | 32 |

| Actinobacillus pleuropneumoniae | Swine | Respiratory Disease | 16 | 16 |

| Mycoplasma bovis | Cattle | Respiratory Disease | 64 | >64[2] |

| Mycoplasma gallisepticum | Chicken | Respiratory Disease | 0.5 | 2 |

Note: The absence of established clinical breakpoints for many veterinary pathogens makes the interpretation of this compound MICs challenging.[3] The data presented above should be used for surveillance and epidemiological purposes. For some pathogens, such as Mycoplasma bovis, a proposed resistance breakpoint of ≥8 µg/mL has been suggested based on the presence of resistance-associated mutations.[4]

Visualizing the Workflow and Logic

Experimental Workflow for Broth Microdilution MIC

Caption: Broth microdilution workflow for this compound MIC determination.

Logical Relationship for MIC Result Interpretation

Caption: Logic for interpreting this compound MIC results.

References

- 1. mdpi.com [mdpi.com]

- 2. New antimicrobial susceptibility data from monitoring of Mycoplasma bovis isolated in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Sensitivity Testing of Mycoplasma bovis Isolates Derived from Western Canadian Feedlot Cattle - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Tylosin as a Selective Agent in Bacterial Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It is a valuable tool in microbiology for the selective isolation of certain bacteria from mixed microbial populations. By inhibiting the growth of susceptible organisms, this compound allows for the preferential growth of resistant species. This compound is primarily active against Gram-positive bacteria, Mycoplasma, Chlamydophila, Pasteurella, and certain spirochetes like Brachyspira.[1][2] It exhibits limited activity against most Gram-negative bacteria.[1] This selective activity makes it a useful agent in diagnostic and research laboratories for isolating specific pathogens or commensal bacteria.

Mechanism of Action

This compound, like other macrolide antibiotics, functions by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation and ultimately leading to a bacteriostatic effect.[1][3] This mechanism is highly specific to bacterial ribosomes, making it safe for use in media for isolating bacteria from animal tissues.

Mechanisms of Bacterial Resistance

Bacterial resistance to this compound can occur through several mechanisms. One of the most common is the modification of the ribosomal target site through methylation of the 23S rRNA. Specifically, methylation at nucleotides G748 and A2058 can prevent this compound from binding effectively to the ribosome. Another mechanism involves the active efflux of the antibiotic out of the bacterial cell by efflux pumps.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a range of bacteria. This data is crucial for determining the appropriate concentration of this compound to use in selective media.

| Bacterial Species | MIC Range (µg/mL) | Notes |

| Mycoplasma bovis | 0.06 - 4 | Highly susceptible. |

| Mycoplasma gallisepticum | 4 - 8 (MIC50 = 4, MIC90 = 8) | Susceptibility can vary. |

| Mycoplasma synoviae | Generally low, but variable | Tilmicosin, a related macrolide, shows slightly lower MICs. |

| Staphylococcus aureus | 0.5 - >128 | Resistance is common. |

| Brachyspira hyodysenteriae | Elevated MICs (>32) are common. | Widespread resistance has been reported. |

| Campylobacter coli | Active against this species. | |

| Enterococcus species | Increased resistance with prolonged use. | This compound feeding in livestock can select for resistant strains. |

| Actinobacillus pleuropneumoniae | MIC distribution has been studied. | |

| Pasteurella multocida | MIC distribution has been studied. |

Experimental Protocols

Protocol 1: Selective Isolation of Mycoplasma species from Avian Samples

This protocol is designed for the isolation of Mycoplasma gallisepticum from commercial chicken flocks.

Materials:

-

Mycoplasma broth base

-

Yeast extract

-

Swine serum

-

Penicillin G

-

Thallium acetate

-

This compound solution (sterile)

-

Swabs from trachea, choanal cleft, and nasal passages

-

Incubator at 37°C

Procedure:

-

Prepare the Mycoplasma broth medium according to the manufacturer's instructions, supplementing it with yeast extract and swine serum.

-

Add penicillin G to a final concentration of 1000 IU/mL and thallium acetate to a final concentration of 1:4000 to inhibit the growth of contaminating bacteria and fungi.

-

Prepare a stock solution of this compound and add it to the broth to achieve a final concentration that inhibits common contaminants but allows for Mycoplasma growth. A starting point could be a concentration based on the lower end of the MIC for susceptible bacteria, which would need to be optimized.

-

Collect samples from the trachea, choanal cleft, and nasal passages of the birds using sterile swabs.

-

Inoculate the swabs directly into the prepared Mycoplasma broth.

-

Incubate the broth cultures at 37°C and observe for color changes, which indicate mycoplasma growth, typically within 5-7 days.

-

Once a color change is observed, subculture onto Mycoplasma agar plates for colony formation and identification.

Protocol 2: Selective Isolation of Brachyspira species from Swine Fecal Samples

This protocol is adapted for the isolation of Brachyspira species, including B. hyodysenteriae, from swine feces.

Materials:

-

Trypticase Soy Agar (TSA)

-

5% defibrinated sheep blood

-

Spectinomycin

-

Vancomycin

-

Colistin

-

Rifampicin

-

This compound solution (sterile)

-

Swine fecal samples or rectal swabs

-

Anaerobic incubation system (e.g., anaerobic jar with gas-generating kit)

-

Incubator at 37°C or 42°C

Procedure:

-

Prepare Trypticase Soy Agar with 5% sheep blood.

-

After autoclaving and cooling the agar to 50°C, add the following selective agents to inhibit the growth of fecal contaminants: spectinomycin (200 µg/mL), vancomycin (50 µg/mL), colistin (12.5 µg/mL), and rifampicin (12.5 µg/mL).

-

To specifically select against susceptible Gram-positives and some other bacteria, add this compound to the medium. Given the high resistance in some Brachyspira strains, the concentration may need to be high (e.g., 25-50 µg/mL), but this should be optimized.

-

Collect fresh fecal samples or rectal swabs from pigs.

-

Streak the samples directly onto the selective agar plates.

-

Incubate the plates anaerobically at 37°C or 42°C for 5-7 days.

-

Examine the plates for the characteristic thin film of growth and zones of hemolysis typical of Brachyspira.

-

Confirm the identity of the isolates using microscopy and PCR.

Protocol 3: Selective Isolation of Campylobacter species from Poultry Rinses

This protocol is for the isolation of Campylobacter species from chicken carcass rinses, a common sample type in food safety testing.

Materials:

-

Bolton Broth or Preston Broth (as an enrichment medium)

-

Modified Charcoal Cefoperazone Deoxycholate Agar (mCCDA)

-

Chicken carcass rinse samples

-

Microaerophilic incubation system (5% O₂, 10% CO₂, 85% N₂)

-

Incubator at 42°C

Procedure:

-

Prepare the enrichment broth (Bolton or Preston Broth) which often contains other selective agents. This compound can be added to the enrichment broth or the solid medium to enhance selectivity against Gram-positive bacteria. The concentration should be carefully chosen to not inhibit the target Campylobacter species.

-

Add the chicken carcass rinse sample to the enrichment broth.

-

Incubate the enrichment broth under microaerophilic conditions at 42°C for 24-48 hours.

-

Following enrichment, streak a loopful of the broth onto mCCDA plates. mCCDA already contains cefoperazone and amphotericin B to inhibit other bacteria and fungi. The addition of this compound to this medium would further suppress Gram-positive cocci.

-

Incubate the mCCDA plates under microaerophilic conditions at 42°C for 48 hours.

-

Look for characteristic Campylobacter colonies, which are typically greyish, flat, and spreading.

-

Perform confirmatory tests such as Gram staining, oxidase test, and motility test on suspect colonies.

Visualizations

Caption: Mechanism of action of this compound.

Caption: General workflow for bacterial isolation using this compound.

References

Application Notes and Protocols for Tylosin Resistance Testing in Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for testing tylosin resistance in clinically relevant bacterial isolates. This compound is a macrolide antibiotic primarily used in veterinary medicine, and monitoring resistance is crucial for its continued efficacy.

Introduction to this compound and Resistance Mechanisms

This compound is a 16-membered macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Resistance to this compound can emerge through several mechanisms, primarily target site modification and active efflux of the drug. Understanding these mechanisms is essential for interpreting susceptibility test results and for the development of new therapeutic strategies.

Key Mechanisms of this compound Resistance:

-

Target Site Modification: This is the most common mechanism and involves alterations in the drug's binding site on the ribosome.

-

23S rRNA Methylation: The most prevalent mechanism is the methylation of the 23S rRNA, which is mediated by erythromycin ribosome methylase (erm) genes. This action reduces the binding affinity of macrolides to the ribosome.[3] Common genes in this family include ermA, ermB, ermC, and ermX.[4][5] A synergistic effect of methylation at two distinct positions, G748 and A2058, has been shown to confer high-level this compound resistance.

-

23S rRNA Mutations: Point mutations in the 23S rRNA gene, particularly in domains II and V, can also lead to decreased susceptibility to this compound. For example, mutations at positions A2058 and A2059 have been associated with resistance in Mycoplasma bovis.

-

Ribosomal Protein Mutations: Alterations in ribosomal proteins L4 and L22 may also contribute to resistance, although their role is not as well-defined as rRNA modifications.

-

-

Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.

-

mef (macrolide efflux) genes: While primarily associated with resistance to 14- and 15-membered macrolides, some efflux systems can contribute to reduced susceptibility to 16-membered macrolides like this compound.

-

ABC Transporters: The ATP-binding cassette (ABC) superfamily includes efflux pumps that can confer resistance. For instance, the msr(D) gene, often found adjacent to mef(A), is part of this family.

-

Below is a diagram illustrating the primary mechanisms of this compound resistance.

Caption: Mechanisms of bacterial resistance to this compound.

Phenotypic Susceptibility Testing

Phenotypic methods directly measure the ability of a bacterial isolate to grow in the presence of an antimicrobial agent.

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock Solution:

-

Weigh a precise amount of this compound reference standard.

-

Dissolve it in a suitable solvent to create a high-concentration stock solution.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x this compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 serves as the positive control (no antibiotic), and column 12 is the negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (columns 1-11) with 5 µL of the standardized bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity).

-

Compare the results with established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) to categorize the isolate as susceptible, intermediate, or resistant.

-

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol: Disk Diffusion Assay

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Plate Inoculation:

-

Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

-

Allow the agar surface to dry for 3-5 minutes.

-

-

Application of Disks:

-

Aseptically place a 30 µg this compound disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Measurement and Interpretation:

-

Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the results based on established zone diameter breakpoints. For some bacteria, a zone of ≥25 mm may indicate sensitivity.

-

Genotypic Resistance Testing

Genotypic methods detect the presence of specific resistance genes or mutations. These tests are highly specific and can provide insights into the underlying resistance mechanisms.

Protocol: PCR for erm Gene Detection

-

DNA Extraction:

-

Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard phenol-chloroform method.

-

-

PCR Amplification:

-

Set up a PCR reaction using primers specific for the target erm genes (e.g., ermA, ermB, ermC).

-

A typical PCR mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

Perform PCR using an appropriate thermal cycling program (annealing temperature will vary depending on the primers).

-

-

Gel Electrophoresis:

-

Analyze the PCR products by agarose gel electrophoresis.

-

The presence of a band of the expected size indicates a positive result for the specific erm gene.

-

Protocol: DNA Sequencing for 23S rRNA and Ribosomal Protein Mutations

-

PCR Amplification:

-

Amplify the regions of the 23S rRNA gene (e.g., domains II and V) or ribosomal protein genes (rplD for L4, rplV for L22) known to harbor resistance mutations.

-

-

PCR Product Purification:

-

Purify the amplified DNA fragments to remove primers and dNTPs.

-

-

DNA Sequencing:

-

Sequence the purified PCR products using Sanger sequencing or a next-generation sequencing platform.

-

-

Sequence Analysis:

-

Align the obtained sequences with a reference wild-type sequence to identify any point mutations or insertions/deletions that may confer resistance.

-

The following diagram illustrates a general workflow for this compound resistance testing.

References

- 1. pnas.org [pnas.org]

- 2. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Resistance in Arcanobacterium pyogenes Is Encoded by an Erm X Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high prevalence of this compound resistance among Staphylococcus aureus strains isolated from bovine mastitis [vrf.iranjournals.ir]

Preparation of Tylosin Stock Solutions for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic produced by Streptomyces fradiae, widely used in veterinary medicine and as a research tool in microbiology and cell biology.[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[2][3] For laboratory experiments, the preparation of accurate and stable stock solutions is crucial for obtaining reliable and reproducible results. This document provides detailed protocols for the preparation of this compound stock solutions, focusing on the two most common forms: this compound Tartrate and this compound Phosphate.

Chemical Properties of this compound Salts

This compound is commonly available as a tartrate or phosphate salt, which differ in their solubility and handling properties. Understanding these differences is essential for selecting the appropriate form and solvent for a specific application.

| Property | This compound Tartrate | This compound Phosphate | This compound Base |

| Appearance | Almost white or slightly yellow, hygroscopic powder[4] | White to yellowish powder | Crystalline solid |

| Solubility in Water | Highly soluble (up to 50 mg/mL) | Sparing soluble, more soluble in acidic solutions | Slightly soluble (5 mg/mL at 25°C) |

| Solubility in Organic Solvents | Freely soluble in methylene chloride, slightly soluble in anhydrous ethanol | Soluble in alcohol or chloroform | Soluble in ethanol (~30 mg/mL), DMSO (~25 mg/mL), and dimethylformamide (DMF) (~30 mg/mL) |

| Stability in Solution | Stable in solutions with a pH of 4-9. Below pH 4, it can degrade to desmycosin. Stable for at least one month in Milli-Q water at pH 5.7-6.7 at 22°C. | Stable in solutions with a pH of 4-9. | Stable in solutions with a pH of 4-9. |

| Storage of Powder | 2-8°C, in a dry, well-ventilated place, protected from light | Ambient temperature, protected from moisture | -20°C |

Experimental Protocols

Protocol 1: Preparation of this compound Tartrate Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is required, such as in cell culture media.

Materials:

-

This compound Tartrate powder

-

Sterile, deionized, or distilled water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile filter (0.22 µm) and syringe

-

Vortex mixer

-

Analytical balance and weigh paper

Procedure:

-

Calculation: Determine the required mass of this compound Tartrate powder based on the desired stock solution concentration and final volume.

-

Formula: Mass (g) = Desired Concentration (mg/mL) x Final Volume (mL) / 1000

-

-

Weighing: Accurately weigh the calculated amount of this compound Tartrate powder using an analytical balance in a clean, dry weighing boat or on weigh paper.

-

Dissolution: Transfer the powder to a sterile conical tube. Add a small volume of sterile water to the tube and vortex thoroughly to dissolve the powder. Gradually add the remaining volume of sterile water to reach the final desired volume. Always add water to the powder to ensure thorough dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at 2-8°C for short-term use (up to 3 days) or at -20°C for long-term storage (stable for at least one month).

Protocol 2: Preparation of this compound Base or Phosphate Organic Stock Solution

This protocol is suitable for applications requiring a high concentration stock solution or when using the less water-soluble forms of this compound.

Materials:

-

This compound base or this compound Phosphate powder

-

Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Analytical balance and weigh paper

Procedure:

-

Calculation: Determine the required mass of this compound powder based on the desired stock solution concentration and final volume.

-

Weighing: Accurately weigh the calculated amount of this compound powder.

-

Dissolution: Transfer the powder to a sterile conical tube. Add the appropriate volume of DMSO or ethanol to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (stable for at least one year in solvent).

Comparative Overview of Stock Solution Preparation

| Feature | This compound Tartrate | This compound Phosphate / Base |

| Primary Solvent | Water | DMSO, Ethanol |

| Solubility | High in water | Low in water, high in organic solvents |

| Preparation Ease | Generally easier due to high water solubility. | May require more vigorous mixing or gentle warming. |

| Common Applications | Cell culture media, aqueous-based assays. | High concentration stocks, experiments sensitive to water. |

Quality Control of this compound Stock Solutions

Ensuring the accurate concentration and purity of prepared stock solutions is critical for experimental validity. The following are generalized protocols for quality control.

UV-Vis Spectrophotometry for Concentration Verification

Principle: this compound has a characteristic maximum absorbance (λmax) at approximately 282-290 nm. By measuring the absorbance of a diluted stock solution, its concentration can be determined using a standard curve or the Beer-Lambert law if the extinction coefficient is known.

Procedure:

-

Prepare Standards: Prepare a series of known concentrations of this compound in the same solvent as the stock solution.

-

Generate Standard Curve: Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a standard curve.

-

Measure Sample: Dilute a small aliquot of the prepared stock solution to a concentration that falls within the range of the standard curve. Measure its absorbance at the λmax.

-

Determine Concentration: Use the standard curve to determine the concentration of the diluted sample and back-calculate the concentration of the original stock solution.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration

Principle: HPLC separates the components of a mixture based on their affinity for a stationary phase and a mobile phase. This allows for the quantification of this compound and the detection of any degradation products or impurities.

Typical Workflow:

-

System Preparation: Set up an HPLC system with a suitable column (e.g., C18) and a mobile phase, which often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.

-

Standard Preparation: Prepare a series of this compound standards of known concentrations.

-

Sample Preparation: Dilute an aliquot of the stock solution with the mobile phase.

-

Injection and Analysis: Inject the standards and the sample onto the HPLC column. Detect the eluting compounds using a UV detector at the λmax of this compound.

-

Data Analysis: Compare the peak area of the this compound in the sample to the standard curve generated from the standards to determine the concentration. The presence of other peaks may indicate impurities or degradation products.

Visualizations

Caption: Workflow for preparing aqueous and organic this compound stock solutions.

Caption: Quality control workflow for this compound stock solutions.

References

Application Notes: Tylosin Assay for Measuring Antibacterial Potency

Introduction

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1][2] It is widely used in veterinary medicine to treat and control bacterial infections in livestock and poultry, targeting a broad spectrum of Gram-positive bacteria and a limited range of Gram-negative organisms.[1][3][4] The potency of this compound is a critical quality attribute, ensuring its therapeutic efficacy. This document provides detailed protocols for quantifying the antibacterial potency of this compound using both microbiological and physicochemical methods.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The antibiotic binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation and blocking the exit tunnel for the nascent peptide chain. This action effectively halts the production of essential bacterial proteins, thereby inhibiting growth and replication.

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Microbiological Potency Assays

Microbiological assays directly measure the biological activity of an antibiotic against a susceptible microorganism. These methods are essential for determining the functional potency of this compound.

Agar Diffusion / Cylinder-Plate Method

This widely used method determines antibiotic potency by measuring the zone of inhibition of microbial growth around a reservoir (e.g., a cylinder or paper disc) containing the antibiotic. The diameter of the inhibition zone is proportional to the concentration of the antibiotic.

Experimental Protocol

-

Test Organism Preparation:

-

Maintain stock cultures of a susceptible test organism, such as Sarcina lutea (ATCC 9341) or Micrococcus luteus, on agar slants.

-

Prepare a fresh inoculum by transferring growth from a stock culture into a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Media Preparation:

-

Prepare Mueller-Hinton Agar or another suitable assay medium according to the manufacturer's instructions and sterilize.

-

Cool the molten agar to 48-50°C.

-

Inoculate the agar with the standardized test organism suspension (e.g., 0.5 mL of a 1:10 dilution of the stock inoculum per 100 mL of agar).

-

Pour the inoculated agar into sterile petri plates to a uniform depth and allow it to solidify.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound Reference Standard (e.g., 1 mg/mL).

-

Create a series of working standard solutions by serially diluting the stock solution to cover a clinically relevant concentration range (e.g., 0.5 µg/mL to 16 µg/mL).

-

Prepare test samples by extracting and diluting them in the same buffer as the standards to an expected concentration within the standard curve range.

-

-

Assay Procedure:

-

Place sterile stainless steel cylinders onto the surface of the solidified agar plates at equidistant intervals.

-

Carefully pipette a defined volume (e.g., 60-100 µL) of each standard and sample solution into separate cylinders on the plates.

-

Incubate the plates under specified conditions (e.g., 16-24 hours at 30-37°C).

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition for each cylinder to the nearest 0.1 mm.

-

Plot the logarithm of the concentration of the standards against the mean zone diameter.

-

Determine the concentration of this compound in the test samples by interpolating their mean zone diameters from the standard curve.

-

Caption: Workflow for the this compound Agar Diffusion (Cylinder-Plate) Assay.

Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Experimental Protocol

-

Reagent Preparation:

-

Prepare a 2X concentrated broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a this compound stock solution and perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Mycoplasma gallisepticum) adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. The final volume in each well should be uniform (e.g., 200 µL).

-

Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only, no bacteria).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth (i.e., the first clear well).

-

Alternatively, use a plate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth compared to the positive control.

-

Physicochemical Assay: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate physicochemical method used to separate, identify, and quantify the individual components of this compound (A, B, C, D). While it measures concentration rather than biological potency, it is crucial for quality control, stability studies, and residue analysis.

Experimental Protocol (Reversed-Phase HPLC)

-

Sample Preparation:

-

For Drug Substance: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol/buffer mixture) to a known concentration.

-

For Biological Matrices (e.g., tissue, plasma): Perform a liquid-liquid or solid-phase extraction. For example, extract with acetonitrile combined with a phosphate buffer, followed by cleanup using a C18 SPE cartridge.

-

Filter the final extract through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium formate pH 5.0 or sodium perchlorate) and an organic solvent (e.g., acetonitrile) is commonly used. A typical ratio is Acetonitrile:Buffer (40:60, v/v).

-

Flow Rate: 0.8 - 1.5 mL/min.

-

Detection Wavelength: 287 nm or 292 nm.

-

Injection Volume: 20 - 100 µL.

-

-

Data Analysis:

-

Prepare a calibration curve by injecting a series of this compound standards of known concentrations (e.g., 10 - 250 µg/mL).

-

Plot the peak area against the concentration to establish linearity.

-

Quantify the amount of this compound in the test samples by comparing their peak areas to the calibration curve.

-

Caption: General workflow for the quantification of this compound using HPLC.

Data Presentation

Quantitative data from various assay validation studies are summarized below for easy comparison.

Table 1: Comparison of this compound Assay Method Performance

| Parameter | HPLC-UV/PDA | Microbiological Assay | ELISA |

|---|---|---|---|

| Linearity Range | 0.025 - 250 µg/mL | 0.5 - 16 µg/mL | 0.005 - 4 µg/mL |

| Limit of Detection (LOD) | 0.014 - 0.473 µg/kg | 0.5 µg/mL | 0.005 µg/mL |

| Limit of Quantification (LOQ) | 0.042 - 2.78 µg/mL | 0.5 µg/mL | 0.005 µg/mL |

| Principle | Physicochemical Separation | Biological Inhibition | Immuno-binding |

| Specificity | High (Separates components) | Moderate (Measures total activity) | High (Specific antibodies) |

Table 2: Example Parameters for RP-HPLC Quantification of this compound

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Symmetry C18 (150x3.9 mm, 5µ) | Phenomenex C18 (250 x 4.6 mm, 5µ) |

| Mobile Phase | 0.1M Ammonium Formate (pH 5.0) / Acetonitrile (70/30) | Acetonitrile / Water (90:10) |

| Flow Rate | 0.8 mL/min | 1.5 mL/min |

| Detection | UV at 287 nm | UV at 292 nm |

| Recovery | 86.70 ± 0.95% | >97% |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| Clostridium perfringens (rabbit isolates) | 0.5 | 32 | |

| Clostridium difficile (porcine isolates) | 0.50 | ≥256 | |

| Mycoplasma gallisepticum | Varies by strain (Slightly higher than Tilmicosin) | Varies by strain |

| Mycoplasma synoviae | Varies by strain | Varies by strain | |

Table 4: Relative Potency of this compound Components (vs. This compound A)

| This compound Component | Potency vs. This compound A (Turbidimetric method, S. aureus) | Reference |

|---|---|---|

| This compound A | 100% | |

| This compound B (Desmycosin) | 77.3 - 79.3% | |

| This compound C (Macrocin) | ~100% | |

| This compound D (Relomycin) | 22.5 - 22.8% |

Note: The different antibacterial activity of this compound components highlights why a combination of microbiological and physicochemical assays is necessary for comprehensive quality control.

References

Application Notes and Protocols for Mycoplasma Contamination Control Using Tylosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and often insidious problem in cell culture, capable of altering cellular physiology, metabolism, and gene expression, thereby compromising experimental reproducibility and the integrity of research data.[1][2] Due to their small size and lack of a cell wall, mycoplasmas are resistant to common antibiotics like penicillin and are not readily detectable by visual inspection.[2][3] Tylosin, a macrolide antibiotic, offers an effective solution for the elimination of mycoplasma from contaminated cell cultures.[4] It acts by inhibiting protein synthesis in prokaryotes through binding to the 50S ribosomal subunit. These application notes provide detailed information and protocols for the effective use of this compound in controlling mycoplasma contamination.

Data Presentation

This compound Efficacy Against Common Mycoplasma Species

The efficacy of this compound against various Mycoplasma species is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.

| Mycoplasma Species | MIC Range (µg/mL) | MBC (µg/mL) | Notes |

| Mycoplasma hyorhinis | 0.06 - >64 | Not widely reported | A bimodal MIC pattern is observed, suggesting both sensitive and resistant strains. |

| Mycoplasma orale | 250 (effective concentration) | Not specified | A treatment regimen using 250 µg/mL was shown to be effective. |

| Mycoplasma arginini | Not widely reported for this compound | Not widely reported | One of the most common cell culture contaminants. |

| Acholeplasma laidlawii | ≥16 - ≥32 | Not widely reported | Often shows higher resistance to macrolides. |

| Mycoplasma gallisepticum | 0.004 - 8.0 | 4.0 | Primarily an avian pathogen, but susceptibility data is informative. |

Note: MIC and MBC values can vary depending on the specific strain, testing method, and culture conditions. The provided ranges are based on available literature and should be used as a guide.

Cytotoxicity of this compound on Common Mammalian Cell Lines

It is crucial to use this compound at concentrations that are effective against mycoplasma while exhibiting minimal toxicity to the cultured cells.

| Cell Line | Cytotoxicity Data |

| Chinese Hamster Ovary (CHO) | No evidence of chromosomal aberrations at 500-1000 µg/mL. |

| Mouse L5178Y TK+/- cells | Weak cytotoxic effect at 10-1000 µg/mL. |

| Vero (Monkey Kidney) | Significant decrease in viable cells at 750 µg/mL. |

| BHK (Baby Hamster Kidney) | No vital cells observed at concentrations higher than 500 µg/mL. |

| FE (Feline Embryonal) | 3.13% viable cells at 1000 µg/mL. |

Note: Cytotoxicity can be cell line-dependent. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.

Experimental Protocols

Mycoplasma Detection

Regular testing for mycoplasma is critical. A combination of methods is recommended for reliable detection.

-

PCR (Polymerase Chain Reaction): This is a rapid, sensitive, and specific method that detects mycoplasma DNA.

-